molecular formula C7H14N4S B13409346 (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine

(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine

Cat. No.: B13409346
M. Wt: 186.28 g/mol
InChI Key: JSYWCHPLHXPDFM-UHFFFAOYSA-N
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Description

(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine is a chemical compound with the molecular formula C7H14N4S and a molecular weight of 186.28 g/mol It is characterized by the presence of a thiadiazine ring, which is a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

The synthesis of (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine typically involves the reaction of tert-butylamine with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as alkyl or aryl groups, using reagents like alkyl halides or aryl halides.

Scientific Research Applications

(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazine derivatives have shown promise.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine can be compared with other thiadiazine derivatives, such as:

    (5-Methyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine: Similar in structure but with a methyl group instead of a tert-butyl group, leading to different chemical and biological properties.

    (5-Phenyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine: Contains a phenyl group, which can enhance its aromaticity and potential interactions with biological targets.

    (5-Ethyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine: Features an ethyl group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and can affect its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H14N4S

Molecular Weight

186.28 g/mol

IUPAC Name

(Z)-(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine

InChI

InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11)

InChI Key

JSYWCHPLHXPDFM-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=NN/C(=N/N)/SC1

Canonical SMILES

CC(C)(C)C1=NNC(=NN)SC1

Origin of Product

United States

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